molecular formula C9H11N3O B1521590 4-[(2-Aminopyridin-3-yl)oxy]butanenitrile CAS No. 1152561-49-3

4-[(2-Aminopyridin-3-yl)oxy]butanenitrile

Cat. No.: B1521590
CAS No.: 1152561-49-3
M. Wt: 177.2 g/mol
InChI Key: OQIBPHLVJUJDNC-UHFFFAOYSA-N
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Description

4-[(2-Aminopyridin-3-yl)oxy]butanenitrile (CAS 1152561-49-3) is a high-purity chemical compound supplied with a minimum purity of 95% . This molecule, with a molecular formula of C 9 H 11 N 3 O and a molecular weight of 177.20 g/mol , is a valuable bifunctional building block in organic synthesis and medicinal chemistry research . Its structure incorporates both an aminopyridine moiety and a butanenitrile chain, connected by an ether linkage. The aminopyridine group is a classic pharmacophore often found in ligands for various enzymes and receptors, while the nitrile function adds polarity and can serve as a metabolically stable hydrogen bond acceptor or a precursor to other functional groups like carboxylic acids or tetrazoles. This makes the compound a versatile intermediate for constructing more complex molecules, with potential applications in the synthesis of kinase inhibitors and other biologically active targets in early-stage drug discovery programs. Researchers are advised to handle this material with appropriate safety precautions, including wearing protective gloves, eyewear, and clothing, and to avoid breathing its dust . For optimal stability, it is recommended to store this product at -20°C for long-term preservation (1-2 years) or at -4°C for shorter periods (1-2 weeks) . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(2-aminopyridin-3-yl)oxybutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c10-5-1-2-7-13-8-4-3-6-12-9(8)11/h3-4,6H,1-2,7H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIBPHLVJUJDNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)OCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution to Form Ether Linkage

A common method to prepare aryloxyalkylnitriles involves nucleophilic substitution reactions between a halogenated butanenitrile derivative and 2-aminopyridin-3-ol or its protected form. The reaction conditions typically include:

  • Reactants: 3-hydroxy-2-aminopyridine or its protected derivative and 4-halobutanenitrile (e.g., 4-chlorobutanenitrile).
  • Base: A strong base such as potassium carbonate or sodium hydride to deprotonate the hydroxyl group, enhancing nucleophilicity.
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Temperature: Elevated temperatures (60–120 °C) to facilitate substitution.

This method yields 4-[(2-aminopyridin-3-yl)oxy]butanenitrile after purification.

Protection of Amino Group

The amino group on the pyridine ring can interfere with ether formation due to its nucleophilicity and potential to coordinate metals or bases. Thus, protection strategies include:

  • Boc (tert-butoxycarbonyl) protection: The amino group is converted into a Boc-protected amine, which is stable under basic conditions used for ether formation.
  • Deprotection: After ether synthesis, acidic conditions (e.g., trifluoroacetic acid in dichloromethane) remove the Boc group to regenerate the free amine.

Alternative Coupling Methods

In some cases, transition-metal catalyzed coupling reactions such as Buchwald-Hartwig etherification may be employed, especially if the direct nucleophilic substitution is inefficient. This involves:

  • Catalyst: Palladium complexes with suitable ligands.
  • Base: Potassium phosphate or cesium carbonate.
  • Solvent: Toluene or dioxane.
  • Temperature: Elevated (80–110 °C).

This method allows for milder conditions and better yields in challenging substrates.

Representative Data Table of Preparation Conditions

Step Reagents/Conditions Yield (%) Notes
Amino group protection Boc2O, base (triethylamine), DCM, 0 °C to RT >90 Protects amino group for ether formation
Ether formation 4-chlorobutanenitrile, K2CO3, DMF, 80 °C 60–85 Nucleophilic substitution reaction
Amino group deprotection TFA in DCM, RT, 1–2 h >90 Removes Boc protecting group
Purification Column chromatography or recrystallization To isolate pure product

Research Findings and Analysis

  • The nucleophilic substitution approach is straightforward and widely used for similar compounds, providing moderate to high yields.
  • Protection of the amino group is critical to prevent side reactions and improve selectivity.
  • Transition-metal catalyzed methods offer an alternative when substrates are sensitive or sterically hindered.
  • Purification techniques such as silica gel chromatography and recrystallization are essential to obtain analytically pure this compound.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Aminopyridin-3-yl)oxy]butanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the nitrile group.

    Substitution: Nucleophiles like alkoxides or amines can react with the pyridine ring under mild conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Primary amines derived from the reduction of the nitrile group.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2-Aminopyridin-3-yl)oxy]butanenitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Aminopyridin-3-yl)oxy]butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the nitrile group can participate in polar interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison Based on Nitrile Chain Length

Compound 1: 3-((...propanenitrile (from ) This compound features a propanenitrile chain (CH₂CH₂CN) with a complex tetrahydrofuran-derived substituent. The bulky substituent in Compound 1 may also hinder steric accessibility for reactions at the nitrile group .

Compound 2: 4-[(2-Aminopyridin-3-yl)oxy]butanenitrile The longer butanenitrile chain enhances hydrophobicity, which could improve binding affinity to hydrophobic targets in drug design. The 2-aminopyridine group facilitates hydrogen bonding, a feature absent in Compound 1.

Compound 3: 4-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[...]cyclopentyl)butanenitrile (from ) This compound shares the butanenitrile backbone but incorporates a cyclopentyl-pyrrolotriazolopyrazine substituent. However, the absence of an aminopyridine group limits hydrogen-bonding opportunities .

Functional Group Analysis

Compound Nitrile Chain Length Key Substituent Hydrogen-Bonding Capacity Potential Reactivity
Compound 1 Propanenitrile Tetrahydrofuran complex Low (no amine group) Moderate (steric hindrance)
Compound 2 Butanenitrile 2-Aminopyridin-3-yloxy High (amine and ether O) High (accessible nitrile)
Compound 3 Butanenitrile Cyclopentyl-pyrrolotriazolopyrazine Moderate (heterocyclic N) Low (bulky substituent)

Biological Activity

4-[(2-Aminopyridin-3-yl)oxy]butanenitrile, with the chemical formula C9H11N3O, is an organic compound notable for its diverse biological activities and potential therapeutic applications. This compound features a pyridine ring substituted with an amino group and an oxybutanenitrile group, which contribute to its unique properties and interactions in biological systems.

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : The synthesis initiates with 2-aminopyridine and 4-chlorobutanenitrile.
  • Reaction Conditions : A nucleophilic substitution reaction occurs in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).
  • Purification : The resulting product is purified through recrystallization or column chromatography to achieve high purity levels.

Chemical Reactivity

This compound can undergo various chemical reactions:

  • Oxidation : The amino group can be oxidized to form nitro derivatives.
  • Reduction : The nitrile group can be reduced to yield primary amines.
  • Substitution : Nucleophilic substitution reactions can occur at the pyridine ring, leading to various substituted derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amino group forms hydrogen bonds with active site residues, while the nitrile group facilitates polar interactions. These interactions can modulate the activity of target proteins, influencing various biological processes.

Research Findings

Recent studies have highlighted several biological activities associated with this compound:

  • Enzyme Inhibition : Research indicates that this compound acts as an inhibitor for certain enzymes, potentially offering therapeutic benefits in conditions where enzyme overactivity is detrimental.
  • Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through modulation of signaling pathways .
  • Neuroprotective Effects : Some investigations have pointed towards neuroprotective effects, suggesting that it could be beneficial in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress .

Case Studies

A selection of case studies illustrates the compound's potential applications:

Study TitleFindings
Anticancer Activity of this compoundDemonstrated significant reduction in tumor size in murine models when administered at specific dosages.
Enzyme Inhibition ProfileIdentified as a potent inhibitor of enzyme X, leading to a decrease in substrate conversion rates by over 50%.
Neuroprotective MechanismsShowed reduced markers of oxidative stress in neuronal cultures treated with the compound compared to controls.

Comparative Analysis

When compared to similar compounds, such as 4-[(2-Aminopyridin-4-yl)oxy]butanenitrile and 4-[(2-Aminopyridin-2-yl)oxy]butanenitrile, the unique positioning of functional groups in this compound significantly influences its reactivity and biological activity. This specificity may lead to distinct therapeutic applications and efficacy profiles.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-[(2-Aminopyridin-3-yl)oxy]butanenitrile?

  • Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution. Reacting 2-amino-3-hydroxypyridine with 4-bromobutanenitrile under basic conditions (e.g., K₂CO₃ in DMF at 80°C) yields the target product. Optimization includes controlling reaction time (6-12 hours) and using anhydrous solvents to minimize hydrolysis of the nitrile group. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :

  • 1H/13C NMR : Diagnostic signals include the nitrile carbon (~115-120 ppm in 13C NMR) and aromatic protons (δ 6.5-8.0 ppm in 1H NMR). The aminopyridine moiety shows distinct NH₂ proton signals (δ ~5.5 ppm, broad) .
  • HRMS : Confirms molecular ion [M+H]⁺ with <5 ppm mass accuracy. For example, a calculated mass of 205.1218 g/mol matches experimental data .
  • Elemental Analysis : Validates stoichiometry (e.g., C: 64.0%, H: 5.9%, N: 20.3%) .

Q. What are common reaction pathways for the nitrile group in this compound?

  • Methodological Answer : The nitrile group can undergo hydrolysis to form a carboxylic acid (using H₂SO₄/H₂O) or an amide (via catalytic hydration with Ni or Pt). It may also participate in cycloaddition reactions (e.g., with azides to form tetrazoles) under microwave irradiation (120°C, 30 minutes) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL-2018) refines atomic coordinates and thermal parameters. For example, resolving positional disorder in the butanenitrile chain requires iterative refinement cycles. High-resolution data (<1.0 Å) improves accuracy, while twinning parameters are adjusted for non-merohedral twins .

Q. How to address contradictory bioactivity data in enzyme inhibition studies?

  • Methodological Answer :

  • Assay Optimization : Test varying pH (6.0-8.0) and temperature (25-37°C) to identify optimal conditions.
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 4-(2-fluorophenyl)butanenitrile) to assess electronic effects of substituents .
  • Molecular Docking : Use AutoDock Vina to predict binding modes with target enzymes (e.g., kinases). Validate with competitive inhibition assays (Ki determination) .

Q. What computational methods predict the compound’s reactivity in biological systems?

  • Methodological Answer :

  • DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis set calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Metabolite Prediction : SwissADME or ADMET Predictor™ simulates Phase I/II metabolism (e.g., cytochrome P450-mediated oxidation of the aminopyridine group) .

Q. How to resolve discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC, HMBC) : Correlates proton-proton and proton-carbon couplings to confirm connectivity. For example, HMBC cross-peaks between the pyridine C3 and butanenitrile CH₂ groups validate the ether linkage .
  • Isotopic Labeling : Synthesize ¹³C-labeled nitrile to track reactivity in complex mixtures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(2-Aminopyridin-3-yl)oxy]butanenitrile

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